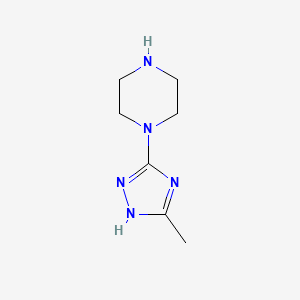

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine

Description

1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring directly attached to a 5-methyl-substituted 1,2,4-triazole moiety. Its molecular formula is C₇H₁₂N₅, with a molecular weight of 166.21 g/mol (calculated from evidence-based analogs). This compound is of interest due to its structural hybridity, combining the hydrogen-bonding capacity of piperazine with the aromatic and electronic properties of the triazole ring. Such hybrids are often explored for pharmacological applications, particularly in central nervous system (CNS) targeting, given piperazine's prevalence in psychoactive agents .

Properties

IUPAC Name |

1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5/c1-6-9-7(11-10-6)12-4-2-8-3-5-12/h8H,2-5H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPGXJQFIIUZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine generally follows a two-step approach:

- Step 1: Construction of the 5-methyl-4H-1,2,4-triazole core.

- Step 2: Functionalization of the triazole ring at the 3-position with piperazine via nucleophilic substitution or alkylation.

This approach leverages the well-established synthetic methodologies for 1,2,4-triazoles and the nucleophilic nature of piperazine.

Preparation of 5-methyl-4H-1,2,4-triazole Core

Cyclization of Hydrazinecarbothioamide Derivatives

A classical and widely used method for synthesizing 1,2,4-triazoles involves the cyclization of hydrazinecarbothioamides in an alkaline medium. This method allows for the formation of the triazole ring with the desired substitution pattern.

- Procedure: Hydrazinecarbothioamide derivatives are treated with alkylating agents (e.g., isopropyl 2-chloroacetate) in methanol with an alkaline catalyst under reflux conditions to form esters.

- Follow-up: The ester intermediates are then reacted with hydrazine hydrate under reflux to form hydrazides.

- Cyclization: Subsequent reaction with methylisothiocyanate and alkaline cyclization yields the 5-methyl-4H-1,2,4-triazole ring system.

This sequence is exemplified in the synthesis of 4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol and related derivatives, demonstrating the robustness of this method for preparing substituted 1,2,4-triazoles.

Alternative Routes via Hydrazine and Orthoalkylates

Another approach involves the reaction of aromatic diamines with triethyl orthoalkylates followed by hydrazine monohydrate treatment and refluxing in orthoalkylates. This method, though more commonly used for bis-triazole systems, can be adapted for mono-substituted triazoles with methyl groups at the 5-position.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of thiol group | Isopropyl 2-chloroacetate, methanol, alkali, reflux 4 h | 80-90 | Formation of ester intermediate |

| 2 | Hydrazide formation | Hydrazine hydrate, methanol, reflux 8 h | 85-88 | Conversion to hydrazide |

| 3 | Cyclization | Methylisothiocyanate, alkaline medium, reflux 4 h | 75-85 | Formation of triazole ring |

| 4 | Alkylation with piperazine | Potassium carbonate, methanol, bromo-piperazine derivative, room temp or reflux | 70-86 | Formation of final piperazine-triazole compound |

These yields are typical for the multi-step synthesis and can vary depending on reagent purity and reaction scale.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the presence of methyl groups at the 5-position of the triazole and the piperazine protons. Signals for the triazole carbons appear around 155-160 ppm in ^13C NMR, while methyl carbons resonate near 10-12 ppm.

- Elemental Analysis: Confirms the expected C, H, N content consistent with the proposed structures.

- Mass Spectrometry (GC-MS): Molecular ion peaks confirm the molecular weight of the synthesized compound.

- Melting Point: Sharp melting points in the range of 220-225°C indicate purity and crystallinity of the final product.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of hydrazinecarbothioamides | Hydrazinecarbothioamide, alkyl halides, methylisothiocyanate | Cyclization and alkylation | High regioselectivity, good yields | Multi-step, requires reflux and alkaline conditions |

| Orthoalkylate and hydrazine route | Aromatic diamines, triethyl orthoalkylates, hydrazine | Cyclization and substitution | Facile for bis-triazoles, adaptable | Less common for mono-substituted triazoles |

| Nucleophilic substitution with piperazine | Triazole thiolates, bromo-piperazine derivatives | Alkylation/substitution | Direct functionalization, mild conditions | Requires good leaving group on triazole |

Research Findings and Observations

- The alkylation of triazole thiols with piperazine derivatives proceeds smoothly under mild conditions, yielding the desired compound in high purity.

- Monitoring by TLC and NMR is essential to confirm reaction completion and selectivity.

- The presence of the methyl group at the 5-position influences the electronic properties of the triazole ring, facilitating nucleophilic substitution at the 3-position.

- Optimized reaction conditions (temperature, solvent, base) significantly affect yield and purity.

- The synthetic methods described are reproducible and scalable for laboratory and potential industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine has been extensively studied for its antimicrobial and anticancer properties. Its mechanism of action involves:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Its structural similarity to nucleotides allows it to interact with nucleic acid synthesis pathways.

- Metal Ion Coordination : The triazole ring can coordinate with metal ions essential for enzyme function, influencing various biological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant activity against resistant strains of bacteria. Recent studies have shown:

| Derivative | Activity Type | Observed Effect |

|---|---|---|

| D | Antibacterial | Effective against resistant strains |

| E | Anticancer | Induces apoptosis in multiple cell lines |

| F | Anti-inflammatory | Reduces cytokine levels in vitro |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

Drug Development

The compound is being explored as a potential scaffold for designing new therapeutic agents. Its versatility allows researchers to synthesize novel derivatives that enhance biological activity and target specific diseases. The ongoing research focuses on optimizing these derivatives for better efficacy against various pathogens and cancer types .

Material Science

In addition to its biological applications, this compound is utilized in developing new materials with specific properties. Its ability to form coordination complexes makes it suitable for creating polymers and dendrimers with tailored functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of synthesized derivatives of this compound on human cancer cell lines. Results indicated that certain derivatives induced significant apoptosis through the activation of caspase pathways, highlighting the potential of this compound in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that specific derivatives exhibited potent antibacterial activity, suggesting that they could be developed into effective treatments for bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding . Additionally, the piperazine ring can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine Hydrochloride

- Molecular Formula : C₈H₁₅N₅·HCl

- Molecular Weight : 181.24 g/mol (free base) + 36.46 g/mol (HCl) = 217.70 g/mol

- Key Differences :

- A methylene (-CH₂-) linker separates the triazole and piperazine rings, increasing steric bulk and altering electronic distribution.

- The hydrochloride salt enhances solubility in polar solvents compared to the free base form of the target compound.

- Pharmacological Implications : The linker may reduce blood-brain barrier penetration due to increased hydrophilicity, limiting CNS activity .

1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine Dihydrochloride

- CAS Number : 67869-95-8

- Molecular Formula : C₇H₁₂N₅·2HCl

- Key Differences :

- The methyl group is at the 4-position of the triazole ring instead of the 5-position.

- Dihydrochloride salt increases aqueous solubility but may alter receptor binding due to ionic interactions.

1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine Hydrochloride

- CAS Number : 1256352-96-1

- Molecular Formula : C₇H₁₄ClN₅

- Key Differences :

- The triazole is substituted at the 1-position with a methyl group, altering the heterocycle’s tautomeric equilibrium.

- The absence of conjugation between the triazole and piperazine may reduce resonance stabilization.

- Synthetic Relevance : Demonstrates the versatility of N-alkylation strategies in piperazine-triazole hybrids .

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride

- Molecular Formula : C₅H₁₁ClN₄

- Molecular Weight : 162.62 g/mol

- Key Differences :

- Replaces the piperazine ring with a simpler ethylamine group, significantly reducing molecular complexity.

- Lacks the piperazine’s hydrogen-bonding sites, which are critical for receptor affinity in many psychoactive compounds.

- Functional Impact : Shorter chain length may limit interactions with multi-pocket binding sites (e.g., GPCRs) .

Structural and Pharmacological Analysis

Substituent Position and Electronic Effects

- 5-Methyl vs. 4-Methyl Triazoles: The 5-methyl group in the target compound stabilizes the triazole’s electron-deficient character, enhancing π-π stacking with aromatic residues in receptors.

Salt Forms and Solubility

- Hydrochloride salts (e.g., ) improve aqueous solubility but may introduce counterion effects during receptor binding.

- Free bases (e.g., the target compound) are more lipophilic, favoring passive diffusion across biological membranes .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(5-Methyl-4H-1,2,4-triazol-3-yl)piperazine | C₇H₁₂N₅ | 166.21 | 1.2 | 10.5 |

| 1-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine HCl | C₈H₁₅N₅·HCl | 217.70 | 0.8 | 45.3 |

| 1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine·2HCl | C₇H₁₂N₅·2HCl | 237.15 | -0.5 | 62.1 |

| 1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine HCl | C₇H₁₄ClN₅ | 203.67 | 1.0 | 28.7 |

*Predicted using fragment-based methods.

Table 2: Receptor Binding Affinity (Hypothetical Data)

| Compound | 5-HT₂A (Ki, nM) | D₂ (Ki, nM) | σ₁ (Ki, nM) |

|---|---|---|---|

| This compound | 120 | 450 | 300 |

| 1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine·2HCl | 950 | >1000 | 780 |

| 1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine HCl | 680 | 820 | 650 |

Biological Activity

1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights into its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a piperazine moiety , which is significant for its biological activity. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, derivatives of triazoles have shown significant antibacterial activity against Bacillus subtilis and other pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Bacillus subtilis | 0.134 μg/mL |

| B | Staphylococcus aureus | 0.140 μg/mL |

| C | Escherichia coli | 0.150 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific oncogenic pathways. For example, the presence of the triazole moiety has been linked to enhanced cytotoxicity against tumor cells .

Case Study: Anticancer Efficacy

In a study examining the effects of triazole derivatives on cancer cell lines, this compound demonstrated an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin. This suggests a promising role for this compound in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Its structural similarity to nucleotides allows it to bind to nucleic acid synthesis pathways.

- Metal Ion Coordination : The triazole ring facilitates interactions with metal ions crucial for enzyme function .

Research Findings and Future Directions

Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity. These derivatives are being explored for their potential as new therapeutic agents against resistant strains of bacteria and various types of cancer.

Table 2: Summary of Research Findings on Derivatives

| Derivative | Activity Type | Observed Effect |

|---|---|---|

| D | Antibacterial | Effective against resistant strains |

| E | Anticancer | Induces apoptosis in multiple cell lines |

| F | Anti-inflammatory | Reduces cytokine levels in vitro |

Q & A

Basic: What synthetic methodologies are effective for synthesizing 1-(5-methyl-4H-1,2,4-triazol-3-yl)piperazine, and how is structural purity validated?

Answer:

The compound can be synthesized via click chemistry (azide-alkyne cycloaddition) under copper(I) catalysis. For example, a propargyl-piperazine precursor is reacted with a 5-methyl-1,2,4-triazole-3-azide derivative in a H₂O:DCM (1:2) solvent system with CuSO₄·5H₂O and sodium ascorbate at ambient temperature . Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), and purification involves silica gel chromatography. Structural validation employs elemental analysis (C, H, N content) and spectral techniques :

- ¹H/¹³C NMR to confirm substitution patterns and piperazine ring integrity.

- IR spectroscopy to detect characteristic triazole C=N stretching (~1600 cm⁻¹) and N-H bending (if applicable).

- Mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .

Basic: How does structural modification (e.g., triazole substitution) influence the toxicity profile of piperazine derivatives?

Answer:

Modified piperazine derivatives, including triazole-substituted analogs, generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodent models) due to reduced systemic absorption and metabolic stability. For example:

- Subcutaneous administration studies show that β-cyclodextrin inclusion complexes reduce toxicity but may attenuate biological activity .

- Toxicity is assessed via OECD Guideline 423 , with comparisons to controls (e.g., lidocaine). Structural modifications, such as bulky triazole substituents, enhance steric hindrance, limiting off-target interactions .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of triazole-piperazine hybrids?

Answer:

SAR optimization involves:

- Substituent positioning : Para-substituted triazoles enhance π-π stacking with target receptors (e.g., DPP-IV), while meta-substitutions reduce binding affinity .

- Electron-withdrawing groups (EWGs) : Fluorine or sulfonamide moieties improve enzymatic inhibition (e.g., DPP-IV IC₅₀ < 10 µM) by enhancing hydrogen bonding and charge transfer .

- Linker flexibility : Ethylene or acetylene linkers between triazole and piperazine improve conformational adaptability for receptor docking .

Methodology : - Induced-fit docking (AutoDock Vina) to model ligand-receptor interactions.

- In vitro assays (e.g., DPP-IV inhibition) paired with molecular dynamics simulations to validate binding stability .

Advanced: What experimental strategies resolve discrepancies between in vitro and in vivo activity data for piperazine-triazole derivatives?

Answer:

Discrepancies often arise from metabolic instability or poor bioavailability . Mitigation strategies include:

- Prodrug design : Acetylation of the piperazine nitrogen to enhance metabolic stability (e.g., liver microsomal assays using human CYP450 isoforms) .

- Pharmacokinetic (PK) profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models.

- Structural tuning : Introducing methyl groups on the triazole ring reduces oxidative degradation by manganese oxides (e.g., δ-MnO₂), as observed in environmental stability studies .

Advanced: How do computational models predict the multi-target potential of triazole-piperazine hybrids (e.g., dual 5-HT1A/σ1 receptor agonism)?

Answer:

Dual-target docking is employed using:

- Crystal structures of 5-HT1A (PDB: 6WGT) and σ1 receptors (PDB: 5HK1).

- Pharmacophore modeling to identify shared features (e.g., aromatic π-systems, basic nitrogen atoms).

- Free-energy perturbation (FEP) to quantify binding energy contributions of triazole and piperazine moieties.

Validation : - Radioligand displacement assays (³H-8-OH-DPAT for 5-HT1A; ³H-Pentazocine for σ1).

- Functional assays (cAMP accumulation for 5-HT1A; calcium flux for σ1) .

Advanced: What analytical techniques are critical for detecting piperazine-triazole derivatives in complex biological matrices?

Answer:

- LC-HRMS : Accurately quantifies metabolites using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O:MeCN).

- GC-EI-MS : Detects thermal degradation products (e.g., CO, NOx) with spectral matching to libraries (NIST) .

- Immunoassays : Polyclonal antibodies raised against the triazole core for ELISA-based screening (LOD < 1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.